molecular formula C20H23ClFN3S B4568837 4-(2-CHLORO-4-FLUOROBENZYL)-N-PHENETHYLTETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE

4-(2-CHLORO-4-FLUOROBENZYL)-N-PHENETHYLTETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE

Cat. No.: B4568837
M. Wt: 391.9 g/mol
InChI Key: PQLCXUPBVIKFFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Chloro-4-fluorobenzyl)-N-phenethyltetrahydro-1(2H)-pyrazinecarbothioamide is a complex organic compound characterized by its unique structure, which includes a tetrahydropyrazine ring substituted with a chlorofluorobenzyl group and a phenethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chloro-4-fluorobenzyl)-N-phenethyltetrahydro-1(2H)-pyrazinecarbothioamide typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 2-chloro-4-fluorobenzyl bromide with phenethylamine to form an intermediate, which is then cyclized with thiourea to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are employed to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloro-4-fluorobenzyl)-N-phenethyltetrahydro-1(2H)-pyrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s reactivity and properties.

    Reduction: Reduction reactions can remove oxygen or add hydrogen, modifying the compound’s structure and functionality.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated or hydrogenated compounds. Substitution reactions can introduce new functional groups, leading to a diverse array of derivatives with potentially unique properties.

Scientific Research Applications

4-(2-Chloro-4-fluorobenzyl)-N-phenethyltetrahydro-1(2H)-pyrazinecarbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-chloro-4-fluorobenzyl)-N-phenethyltetrahydro-1(2H)-pyrazinecarbothioamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can trigger various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity and specificity are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-fluorobenzyl bromide
  • 4-Chloro-3-fluorobenzyl bromide
  • 4-Chloro-2-fluorobenzyl mercaptan

Uniqueness

4-(2-Chloro-4-fluorobenzyl)-N-phenethyltetrahydro-1(2H)-pyrazinecarbothioamide stands out due to its combination of a tetrahydropyrazine ring and the specific substitution pattern of the chlorofluorobenzyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

4-[(2-chloro-4-fluorophenyl)methyl]-N-(2-phenylethyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClFN3S/c21-19-14-18(22)7-6-17(19)15-24-10-12-25(13-11-24)20(26)23-9-8-16-4-2-1-3-5-16/h1-7,14H,8-13,15H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQLCXUPBVIKFFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C(C=C(C=C2)F)Cl)C(=S)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClFN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-CHLORO-4-FLUOROBENZYL)-N-PHENETHYLTETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE
Reactant of Route 2
Reactant of Route 2
4-(2-CHLORO-4-FLUOROBENZYL)-N-PHENETHYLTETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE
Reactant of Route 3
4-(2-CHLORO-4-FLUOROBENZYL)-N-PHENETHYLTETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE
Reactant of Route 4
4-(2-CHLORO-4-FLUOROBENZYL)-N-PHENETHYLTETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE
Reactant of Route 5
Reactant of Route 5
4-(2-CHLORO-4-FLUOROBENZYL)-N-PHENETHYLTETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE
Reactant of Route 6
Reactant of Route 6
4-(2-CHLORO-4-FLUOROBENZYL)-N-PHENETHYLTETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE

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